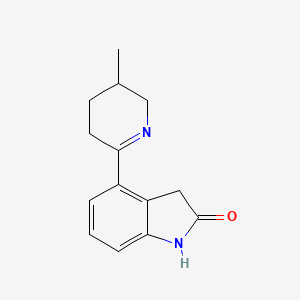
4-(5-Methyl-3,4,5,6-tetrahydropyridin-2-yl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a pyridine ring attached to the indole core, making it a valuable target in various scientific research applications due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Another method is the Biltz synthesis, which uses a similar cyclization process but with different starting materials and reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reaction. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups. This can be achieved using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Various oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives
Various indole alkaloids
Uniqueness: 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one stands out due to its specific structural features, such as the presence of the pyridine ring, which can influence its reactivity and biological activity compared to other indole derivatives.
This comprehensive overview provides a detailed understanding of 1,3-Dihydro-4-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-2H-indol-2-one, highlighting its synthesis, reactions, applications, and mechanisms
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
4-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-12(15-8-9)10-3-2-4-13-11(10)7-14(17)16-13/h2-4,9H,5-8H2,1H3,(H,16,17) |
InChI Key |
RUGGOCWUKWAHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C2=C3CC(=O)NC3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















